Cas no 2172109-45-2 (4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid)

4-(Hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid is a versatile heterocyclic compound featuring both hydroxymethyl and carboxylic acid functional groups on a thiophene backbone. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of reactive sites allows for further derivatization, enabling the introduction of additional functional groups or conjugation with other molecules. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties and compatibility with various reaction conditions enhance its utility in research and industrial applications, particularly in the synthesis of complex molecular architectures.
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid structure
2172109-45-2 structure
商品名:4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
CAS番号:2172109-45-2
MF:C8H10O3S
メガワット:186.228201389313
CID:5992377
PubChem ID:165837420

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
    • EN300-1609810
    • 2172109-45-2
    • インチ: 1S/C8H10O3S/c1-4-6(3-9)7(8(10)11)5(2)12-4/h9H,3H2,1-2H3,(H,10,11)
    • InChIKey: CFWJTFJRLBMMJW-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=C(C(=O)O)C(CO)=C1C

計算された属性

  • せいみつぶんしりょう: 186.03506535g/mol
  • どういたいしつりょう: 186.03506535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 85.8Ų

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1609810-0.1g
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
2172109-45-2
0.1g
$1384.0 2023-06-04
Enamine
EN300-1609810-2.5g
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
2172109-45-2
2.5g
$3080.0 2023-06-04
Enamine
EN300-1609810-0.25g
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
2172109-45-2
0.25g
$1447.0 2023-06-04
Enamine
EN300-1609810-50mg
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
2172109-45-2
50mg
$996.0 2023-09-23
Enamine
EN300-1609810-10000mg
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
2172109-45-2
10000mg
$5099.0 2023-09-23
Enamine
EN300-1609810-250mg
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
2172109-45-2
250mg
$1090.0 2023-09-23
Enamine
EN300-1609810-100mg
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
2172109-45-2
100mg
$1043.0 2023-09-23
Enamine
EN300-1609810-0.05g
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
2172109-45-2
0.05g
$1320.0 2023-06-04
Enamine
EN300-1609810-0.5g
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
2172109-45-2
0.5g
$1509.0 2023-06-04
Enamine
EN300-1609810-2500mg
4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid
2172109-45-2
2500mg
$2324.0 2023-09-23

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid 関連文献

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acidに関する追加情報

Chemical Profile of 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid (CAS No. 2172109-45-2)

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2172109-45-2, is a structurally intriguing heterocyclic compound featuring a thiophene core substituted with hydroxymethyl, methyl, and carboxylic acid functional groups. This compound has garnered attention in the chemical and pharmaceutical research communities due to its unique structural framework and potential biological activities. The presence of multiple reactive sites on its molecular structure makes it a valuable scaffold for medicinal chemistry investigations, particularly in the development of novel therapeutic agents.

The thiophene ring is a prominent feature in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. In 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid, the hydroxymethyl group at the 4-position and the carboxylic acid group at the 3-position introduce polar functionalities that can enhance solubility and binding affinity. Additionally, the two methyl groups at the 2- and 5-positions provide steric hindrance and influence the overall conformation of the molecule, which can be critical for its interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid may exhibit inhibitory activity against various enzymes implicated in metabolic pathways and inflammatory responses. For instance, preliminary computational studies indicate potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators.

The carboxylic acid moiety in 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid offers opportunities for further derivatization, allowing chemists to explore a wide range of analogs with tailored biological properties. Functionalization at this site can lead to esters, amides, or other derivatives that may improve pharmacokinetic profiles or enhance target specificity. Such modifications are essential for optimizing drug candidates for clinical development.

In the realm of drug discovery, heterocyclic compounds derived from thiophene are extensively studied due to their diverse biological activities. For example, thiophene-based derivatives have shown promise in treating neurological disorders, cardiovascular diseases, and infectious diseases. The structural versatility of 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid positions it as a promising candidate for further exploration in these therapeutic areas.

Experimental validation of the potential biological activities of 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid is currently underway in several research laboratories. Initial in vitro assays have revealed interesting interactions with certain cellular pathways, suggesting that this compound may possess therapeutic potential. However, further studies are needed to fully elucidate its mechanism of action and to assess its safety and efficacy profile.

The synthesis of 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups into a rigid heterocyclic framework requires careful planning to ensure high yields and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular architecture efficiently.

The growing interest in natural product-inspired scaffolds has also influenced the design of novel compounds like 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid. By leveraging structural motifs found in bioactive natural products, researchers aim to develop molecules with enhanced biological activity and reduced toxicity. The thiophene core is a common feature in many natural products known for their pharmacological properties, making 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid a relevant candidate for such endeavors.

Future directions in the study of 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid may include exploring its role as a lead compound for drug development or as an intermediate in more complex synthetic pathways. Collaborative efforts between computational chemists, medicinal chemists, and biologists will be crucial in unlocking its full potential. As research progresses, this compound is expected to contribute significantly to advancements in chemical biology and pharmaceutical sciences.

In summary,4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid (CAS No. 2172109-45-2) is a structurally complex and biologically relevant compound with considerable potential in medicinal chemistry. Its unique combination of functional groups makes it an attractive scaffold for further exploration,and ongoing research promises to uncover new applications for this versatile molecule.

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